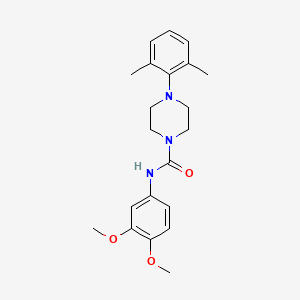

N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide

Description

N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a piperazine core substituted with a 3,4-dimethoxyphenyl carboxamide group and a 2,6-dimethylphenyl moiety. For instance, similar compounds are synthesized via reactions between piperazine sulfonamides and substituted isocyanates (e.g., compounds 20–22 in ), yielding carboxamides with varying aryl substituents . Piperazine-carboxamides are widely studied for their pharmacological relevance, including receptor binding and metabolic stability, making structural comparisons critical for optimizing properties like bioavailability and target selectivity .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-15-6-5-7-16(2)20(15)23-10-12-24(13-11-23)21(25)22-17-8-9-18(26-3)19(14-17)27-4/h5-9,14H,10-13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHMCPFCVNWOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101154699 | |

| Record name | N-(3,4-Dimethoxyphenyl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865659-54-7 | |

| Record name | N-(3,4-Dimethoxyphenyl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865659-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethoxyphenyl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H30N2O2

- Molecular Weight : 354.486 g/mol

- CAS Number : 1052-20-6

- Density : 1.069 g/cm³

- Boiling Point : 507.4°C at 760 mmHg

- Flash Point : 142.9°C

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. This compound has shown promise as an inhibitor for acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.

Inhibition of ACAT

Research indicates that this compound effectively inhibits ACAT in vitro, leading to decreased cholesterol levels in various cell lines such as HepG2 (human hepatocarcinoma) and Caco2 (human colon adenocarcinoma) . The inhibition of ACAT suggests potential applications in treating hypercholesterolemia and atherosclerosis.

Anticancer Properties

Several studies have explored the anticancer properties of similar piperazine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase-3 cleavage .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may influence central nervous system activity. Compounds with piperazine moieties are known to interact with serotonin receptors, which could lead to anxiolytic or antidepressant effects.

Case Studies

- Cholesterol Management :

- Cancer Cell Line Testing :

Comparative Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring and carboxamide group significantly influence melting points, solubility, and spectral features. Key analogs include:

- Key Observations :

- Aryl Substituents : Electron-withdrawing groups (e.g., Cl in 20–21 ) reduce yields compared to electron-donating groups (e.g., methoxy in the target compound), likely due to steric or electronic effects during synthesis .

- Melting Points : Chlorinated analogs (20–21 ) exhibit higher melting points (164–180°C) than methoxy/dimethyl-substituted compounds, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Conformational Stability : X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide reveals a chair conformation and hydrogen-bonded chains, which may enhance crystalline stability compared to bulkier substituents (e.g., 2,6-dimethylphenyl) .

Spectral and Structural Divergences

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1660 cm⁻¹) are consistent across analogs. Sulfonamide derivatives (e.g., 20–21 ) show additional SO₂ peaks (~1320 cm⁻¹), absent in the target compound .

- ¹H-NMR : Aromatic protons in 3,4-dimethoxyphenyl groups (target compound) would resonate downfield (δ 6.5–7.5) due to electron-donating methoxy groups, contrasting with upfield shifts for chlorinated analogs (δ 7.3–7.6) .

- Crystal Packing : Hydrogen bonding (N–H⋯O) in chlorophenyl derivatives enhances lattice stability, whereas bulky 2,6-dimethylphenyl groups may hinder close packing, reducing crystallinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high-purity N-(3,4-dimethoxyphenyl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide?

- Methodology : Use coupling reactions (e.g., carbodiimide-mediated amidation) with N-(3,4-dimethoxyphenyl)amine and 4-(2,6-dimethylphenyl)piperazine intermediates. Optimize reaction conditions:

- Solvents : Dichloromethane or dimethylformamide for solubility .

- Catalysts : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) for efficient amide bond formation .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, 10% methanol in dichloromethane) to isolate the product .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Reaction Time | 12–24 hours | 70–85% |

| Temperature | 25–40°C | |

| Solvent System | DCM/MeOH (9:1) for chromatography | >95% purity |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (mobile phase: acetonitrile/water, pH 5.5) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (theoretical: ~397.5 g/mol) .

Q. What preliminary biological assays are recommended to screen its neuropharmacological potential?

- In vitro Receptor Binding Assays : Test affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors using radioligand displacement studies .

- Functional Assays : Measure cAMP modulation in HEK293 cells expressing target receptors to assess agonist/antagonist activity .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies for piperazine-1-carboxamide derivatives be resolved?

- Experimental Design :

- Receptor Subtype Selectivity : Use CRISPR-engineered cell lines to isolate specific receptor subtypes (e.g., D3 vs. D2 dopamine receptors) .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation time (60 minutes) to minimize variability .

- Validation : Cross-validate results with orthogonal methods (e.g., electrophysiology for functional activity) .

Q. What computational approaches predict the blood-brain barrier (BBB) permeability of this compound?

- In Silico Modeling :

- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity (target LogP: 2–4 for optimal BBB penetration) .

- Molecular Dynamics (MD) Simulations : Analyze interactions with P-glycoprotein efflux transporters to predict resistance .

- In Vitro Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) to correlate predictions .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact metabolic stability?

- Metabolism Studies :

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) to identify cytochrome P450 (CYP) oxidation sites .

- Metabolite Profiling : LC-MS/MS to detect demethylation or hydroxylation products .

- Key Finding :

| Modification | Half-life (HLMs) | Major Metabolic Pathway |

|---|---|---|

| 3,4-Dimethoxyphenyl | 45 minutes | O-demethylation |

| 2,6-Dimethylphenyl | 90 minutes | Aromatic hydroxylation |

Methodological Notes

- Contradiction Analysis : For receptor affinity discrepancies, compare ligand binding modes via X-ray crystallography (if available) or docking studies .

- Data Reproducibility : Include internal controls (e.g., reference ligands like clozapine for dopamine receptors) in all assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.